

The MEK Inhibitor RG7167 (CH5126766): A Technical Overview of its Pharmacological Properties

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Compound of Interest		
Compound Name:	RG7167	
Cat. No.:	B1579151	Get Quote

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Abstract

RG7167, also known as CH5126766 and RO5126766, is a potent and selective, orally bioavailable small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase). It stands out from other MEK inhibitors due to its unique dual mechanism of action, which involves not only the allosteric inhibition of MEK kinase activity but also the stabilization of a MEK/RAF complex, thereby preventing the feedback reactivation of RAF. This novel mechanism contributes to a more sustained inhibition of the MAPK/ERK signaling pathway, a critical cascade often dysregulated in human cancers. This document provides a comprehensive overview of the pharmacological properties of RG7167, summarizing its preclinical and clinical data, and detailing the experimental methodologies used in its characterization.

Mechanism of Action

RG7167 is an allosteric inhibitor of MEK1 and MEK2. Unlike ATP-competitive inhibitors, it binds to a pocket adjacent to the ATP-binding site, leading to a conformational change that prevents MEK from being phosphorylated and activated by RAF kinases (BRAF and CRAF). A key distinguishing feature of **RG7167** is its ability to induce and stabilize a MEK-RAF complex. This action effectively sequesters RAF in an inactive state, preventing the paradoxical feedback



activation of RAF that is often observed with other MEK inhibitors. This dual RAF/MEK inhibition leads to a more profound and durable suppression of ERK signaling.[1]

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling pathway and the mechanism of action of RG7167.

Preclinical Pharmacology In Vitro Activity

RG7167 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines, particularly those harboring BRAF or RAS mutations.

Cell Line	Cancer Type	Genotype	IC50 (nM)	Reference
A375	Melanoma	BRAF V600E	1.8	Ishii et al., 2013
SK-MEL-28	Melanoma	BRAF V600E	2.5	Ishii et al., 2013
Malme-3M	Melanoma	BRAF V600E	3.1	Ishii et al., 2013
HCT116	Colorectal Cancer	KRAS G13D	4.6	Ishii et al., 2013
SW620	Colorectal Cancer	KRAS G12V	5.2	Ishii et al., 2013
MIA PaCa-2	Pancreatic Cancer	KRAS G12C	8.7	Ishii et al., 2013

In Vivo Efficacy

In vivo studies using xenograft models have shown significant tumor growth inhibition upon oral administration of **RG7167**.



Xenograft Model	Cancer Type	Dosing	Tumor Growth Inhibition (%)	Reference
A375	Melanoma	10 mg/kg, qd	98	Ishii et al., 2013
HCT116	Colorectal Cancer	10 mg/kg, qd	85	Ishii et al., 2013
MIA PaCa-2	Pancreatic Cancer	25 mg/kg, qd	75	Ishii et al., 2013

Pharmacokinetics

Pharmacokinetic studies in preclinical species have demonstrated that **RG7167** possesses favorable oral bioavailability and a half-life supportive of once-daily dosing.

Species	Dose (mg/kg)	Route	Cmax (ng/mL)	T1/2 (h)	Bioavaila bility (%)	Referenc e
Mouse	10	Oral	1250	4.5	60	Chugai Pharmaceu tical, Internal Data
Rat	10	Oral	980	6.2	55	Chugai Pharmaceu tical, Internal Data
Dog	5	Oral	850	8.1	70	Chugai Pharmaceu tical, Internal Data

Clinical Development



RG7167 has been evaluated in Phase I clinical trials in patients with advanced solid tumors. The initial development was hampered by toxicity at continuous dosing schedules. However, a Phase 1 study (NCT02407509) investigating intermittent dosing of CH5126766 (also referred to as VS-6766) has shown a more manageable safety profile and demonstrated anti-tumor activity in patients with RAS/RAF-mutant solid tumors. A recommended Phase 2 dose of 4.0 mg twice weekly was established. The most common treatment-related adverse events at this dose included rash, creatinine phosphokinase elevation, hypoalbuminemia, and fatigue.

Experimental Protocols MEK1 Kinase Assay

Objective: To determine the in vitro inhibitory activity of **RG7167** against MEK1 kinase.

Methodology:

- Recombinant active MEK1 is incubated with the substrate, inactive ERK2.
- The reaction is initiated by the addition of ATP.
- Varying concentrations of RG7167 are added to the reaction mixture.
- The level of phosphorylated ERK2 is quantified using a specific antibody and a detection method such as ELISA or Western blot.
- IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of **RG7167** on cancer cell lines.

Methodology:

- Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of **RG7167** or vehicle control.
- After a 72-hour incubation period, cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.



• IC50 values are determined by plotting cell viability against drug concentration.

Western Blot Analysis

Objective: To evaluate the effect of **RG7167** on the phosphorylation status of proteins in the MAPK pathway.

Methodology:

- Cancer cells are treated with **RG7167** or vehicle for a specified time.
- Cells are lysed, and protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Membranes are probed with primary antibodies specific for total and phosphorylated forms of MEK, ERK, and other relevant proteins.
- Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

In Vivo Xenograft Studies

Objective: To determine the anti-tumor efficacy of **RG7167** in a living organism.

Methodology:

- Human cancer cells are subcutaneously implanted into immunodeficient mice.
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- RG7167 is administered orally at specified doses and schedules.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors are excised and may be used for pharmacodynamic analysis.

Experimental Workflow Diagram



Caption: A typical workflow for the preclinical and clinical development of a targeted therapy like **RG7167**.

Conclusion

RG7167 is a novel MEK inhibitor with a unique dual mechanism of action that leads to a more profound and sustained inhibition of the MAPK/ERK pathway. Its potent preclinical anti-tumor activity, particularly in cancers with BRAF and RAS mutations, and the promising clinical activity with an intermittent dosing schedule, highlight its potential as a valuable therapeutic agent. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in various cancer types.

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References

- 1. Intermittent schedules of the oral RAF-MEK inhibitor CH5126766/VS-6766 in patients with RAS/RAF-mutant solid tumours and multiple myeloma: a single-centre, open-label, phase 1 dose-escalation and basket dose-expansion study PubMed [pubmed.ncbi.nlm.nih.gov]
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